molecular formula C7H3BrN4 B1380682 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1211525-27-7

3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1380682
CAS No.: 1211525-27-7
M. Wt: 223.03 g/mol
InChI Key: DVWYWNOKILBICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS: 1211525-27-7) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3 and a cyano group at position 5. Its molecular formula is C₇H₃BrN₄, with a molecular weight of 223.03 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the development of anticancer agents due to its ability to act as a scaffold for functional group modifications. Its bromine substituent facilitates coupling reactions to introduce aromatic or heteroaromatic groups, enhancing target-specific interactions .

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYWNOKILBICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-27-7
Record name 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with a brominated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile, exhibit potent anticancer properties. These compounds act as inhibitors of various kinases involved in cancer progression. For instance, they have been shown to inhibit the activity of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and is implicated in cancer cell proliferation and survival .

Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Studies suggest that pyrazolo[1,5-a]pyrimidines can mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of specific enzymes that contribute to neuroinflammation and neuronal apoptosis .

Synthesis and Functionalization

Synthesis Pathways
The synthesis of this compound typically involves cyclocondensation reactions between 3-amino-4-bromopyrazole and various electrophiles. This method allows for the introduction of different functional groups at multiple positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity .

Synthesis Method Yield (%) Conditions
Cyclocondensation with β-dicarbonyls39%Reflux in acetic acid
Reaction with boronic acids4.5%Heating in dioxane-water mixture

Material Science

Photophysical Properties
Recent advancements have highlighted the potential of pyrazolo[1,5-a]pyrimidines in material science due to their unique photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Their ability to act as electron donors or acceptors makes them suitable candidates for creating efficient charge transport materials.

Case Studies

Case Study 1: Anticancer Drug Development
A study published in Molecular Pharmacology demonstrated that a derivative of this compound effectively inhibited AAK1 activity in cancer cell lines. The compound showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for anticancer therapy .

Case Study 2: Neuroprotective Agents
In another investigation focusing on neuroprotection, researchers found that the administration of pyrazolo[1,5-a]pyrimidine derivatives reduced markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents. This suggests a promising avenue for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano group at C6 enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Bromine at C3 serves as a leaving group for cross-coupling reactions .
  • Biological Activity: Substitutions at C3 and C6 significantly influence bioactivity. For example, 7-amino derivatives (e.g., compound 12 in ) exhibit hydrogen-bonding interactions with protein targets like EGFR, crucial for anticancer activity .

Tetrazolo[1,5-a]pyrimidine Analogues

Tetrazolo[1,5-a]pyrimidine-6-carbonitriles (e.g., compounds in ) replace the pyrazole ring with a tetrazole moiety. These compounds demonstrate higher cytotoxicity against cancer cell lines compared to pyrazolo analogues. For instance, 7-(2-hydroxyphenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile () showed 67% yield and potent cytotoxic activity (IC₅₀: 2.1–4.3 µM) due to indole and hydroxylphenyl substituents enhancing DNA intercalation .

Anticancer Potential:

  • 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives inhibit kinases like EGFR and CDK2 through hydrogen-bond interactions with Met769 and Leu694 (bond distances: 2.95–4.00 Å) .
  • Tetrazolo[1,5-a]pyrimidine-6-carbonitriles with indole substituents () exhibit 2–3× higher cytotoxicity than pyrazolo analogues, likely due to enhanced π-π stacking with DNA .

Antimicrobial Activity:

  • Pyrazolo[1,5-a]pyrimidine derivatives with amino and benzyl groups (e.g., compound 20 in ) show 55% inhibition of fungal pathogens at 50 µg/mL , comparable to commercial agents like hymexazol .

Research Findings and Implications

  • Synthetic Flexibility : The bromine atom in this compound allows Suzuki-Miyaura couplings to generate libraries of derivatives for high-throughput screening .
  • Thermodynamic Stability : DFT studies on guanidine-catalyzed tetrazolo[1,5-a]pyrimidines reveal lower activation energies (ΔG‡: 15–20 kcal/mol) compared to pyrazolo analogues, explaining their higher synthetic yields .

Biological Activity

3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are recognized for their potential as bioactive compounds. They exhibit a variety of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural characteristics of these compounds allow for significant modifications that can enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against different cancer cell lines. The results are summarized in Table 1.

CompoundCell LineGI (%)IC50 (µM)
3-BromoHOP-92 (Lung)71.80.67
NCI-H460 (Lung)66.120.76
ACHN (Renal)66.020.78
RFX 393 (Renal)84.170.55

The compound exhibited significant growth inhibition percentages (GI %) across various cell lines, indicating its broad-spectrum anticancer activity .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA pathways. These kinases play crucial roles in cell cycle regulation and survival signaling in cancer cells.

Enzyme Inhibition Studies

Inhibition studies revealed that this compound has a potent inhibitory effect on CDK2 and TRKA with IC50 values indicative of its effectiveness:

  • CDK2 : IC50 = 0.67 µM
  • TRKA : IC50 = 1.34 µM

These findings suggest that structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced selectivity and potency against specific cancer targets .

Additional Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for other therapeutic potentials:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties that can protect cells from oxidative stress.
  • Anti-diabetic Effects : Preliminary studies suggest potential applications in managing diabetes through modulation of glucose metabolism.
  • Neuroprotective Properties : Certain derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's .

Computational Studies

Computational docking studies have been utilized to predict the binding affinity and orientation of this compound with target enzymes like CDK2 and TRKA. These studies help elucidate the molecular interactions at play and support the design of more potent analogs .

Q & A

Q. What are the optimized synthetic routes for 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile?

The synthesis typically involves multi-component reactions (MCRs) using aromatic aldehydes, aminotetrazoles, and malononitrile. A green protocol using Fe(III) complexes (e.g., FeL2) as catalysts in ethanol/water (1:3) achieves high yields (~97%) under mild conditions (room temperature, 10–30 minutes). Key steps include Knoevenagel condensation, Michael addition, and intramolecular cyclization . Alternative methods employ heterogeneous catalysts like HMTA-BAIL@MIL-101(Cr), which enhance recyclability and reduce reaction times .

Q. How can structural characterization of this compound be performed?

Characterization relies on:

  • IR spectroscopy : Detection of CN (2,210–2,223 cm⁻¹) and NH/OH (3,200–3,324 cm⁻¹) stretches .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, cyano carbon at ~117 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 371 [M⁺+1] for chlorophenyl derivatives) .
  • Elemental analysis : Validation of C, H, N content (e.g., C 64.78%, N 22.67% for 4a) .

Q. Which catalysts are most effective for its synthesis?

Iron(III) complexes (e.g., FeL2) outperform other Lewis acids due to their ability to activate aldehydes and stabilize intermediates. FeL2 in ethanol/water achieves 97% yield, while aprotic solvents (DMF, THF) yield <50% . Heterogeneous catalysts like HMTA-BAIL@MIL-101(Cr) offer recyclability (5 cycles, <5% yield loss) and reduce waste .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of Fe(III) complexes?

FeL2 operates via a four-step mechanism:

Knoevenagel condensation : Activation of aldehyde and aminotetrazole to form intermediate A .

Michael addition : Malononitrile attacks A to generate intermediate B .

Cyclization : Intramolecular attack forms the pyrimidine core (C ).

Isomerization : Final product formation via tautomerization .
The Fe³⁺ center facilitates electron transfer and stabilizes transition states, reducing activation energy .

Q. How do structural modifications impact bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antitumor activity (e.g., compound 4b , IC₅₀ = 3.50 µM against HEPG2-1) .
  • Azo linkages : Arylazo derivatives (e.g., 10c ) form hydrogen bonds with EGFR targets (e.g., Met769, Lys692), improving binding affinity .
  • Cyano group : Critical for hydrogen bonding and π-π stacking in adenosine receptor antagonism (e.g., A2A/B receptor inhibition) .

Q. What strategies resolve contradictions in catalytic performance across studies?

Discrepancies in catalyst efficiency (e.g., FeL2 vs. HMTA-BAIL@MIL-101(Cr)) arise from:

  • Solvent polarity : Polar protic solvents (ethanol/water) enhance FeL2 activity, while MIL-101(Cr) tolerates broader solvent ranges .
  • Ligand effects : FeL2’s guanidine ligands improve steric and electronic modulation compared to MIL-101(Cr)’s Brønsted acidic ionic liquids .
  • Substrate scope : FeL2 is optimal for aminotetrazole derivatives, whereas HMTA-BAIL@MIL-101(Cr) excels in tetrazolo-pyrimidine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.